molecular formula C17H10ClNO3 B11152734 [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile

[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile

Cat. No.: B11152734
M. Wt: 311.7 g/mol
InChI Key: TWITZKUIUDCAJN-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile is a synthetic organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen ring system substituted with a chloro group, a phenyl group, and an acetonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-phenyl-2H-chromen-2-one.

    Reaction with Acetonitrile: The chromen derivative is then reacted with acetonitrile in the presence of a suitable base, such as potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chromen derivatives with various functional groups.

Scientific Research Applications

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
  • Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
  • Methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Uniqueness

2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetonitrile is unique due to the presence of the acetonitrile moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C17H10ClNO3

Molecular Weight

311.7 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetonitrile

InChI

InChI=1S/C17H10ClNO3/c18-14-8-13-12(11-4-2-1-3-5-11)9-17(20)22-15(13)10-16(14)21-7-6-19/h1-5,8-10H,7H2

InChI Key

TWITZKUIUDCAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC#N

Origin of Product

United States

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